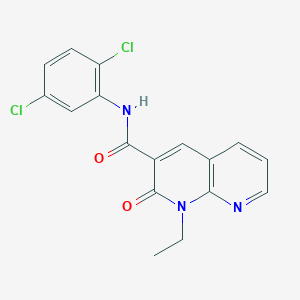

N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide" is a derivative of 1,8-naphthyridine, which is a bicyclic compound consisting of a naphthalene fused with a pyridine ring. This particular derivative is characterized by the presence of a carboxamide group and chloro substituents on the phenyl ring. The 1,8-naphthyridine derivatives are known for their diverse pharmacological properties, including gastric antisecretory and anti-inflammatory activities .

Synthesis Analysis

The synthesis of related 1,8-naphthyridine derivatives typically involves the reaction of 2-aminonicotinic acid with various reagents such as ethyl N,N-dialkylmalonamate and phosphorus oxychloride to obtain N,N-dialkyl-4-chloro-1,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxamides. Further chemical reactions, including treatment with primary amines, can lead to a variety of substituted naphthyridine carboxamides . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives can be elucidated using techniques such as IR spectroscopy, 1H-NMR spectroscopy, and single crystal X-ray diffraction studies. For instance, a related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was characterized and found to crystallize in the triclinic space group with a chair conformation for the cyclohexane ring. The molecular conformation is often stabilized by intramolecular hydrogen bonds . These techniques could similarly be used to analyze the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of naphthyridine derivatives is influenced by the substituents on the core structure. For example, the reaction of dichloro-naphthyridine carboxamides with primary amines can yield a mixture of isomeric compounds, and the temperature of the reaction can dictate the formation of bis(alkylamino) derivatives . These reactions are crucial for the diversification of the naphthyridine scaffold and the exploration of their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of electron-withdrawing groups like chloro substituents and the carboxamide functionality can affect these properties. The pharmacological properties, such as gastric antisecretory and anti-inflammatory activities, have been observed in some naphthyridine derivatives, indicating their potential therapeutic applications . The specific properties of "this compound" would need to be experimentally determined following its synthesis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

One of the foundational aspects of research on these compounds involves their synthesis and evaluation for antibacterial activity. Studies have focused on the synthesis of pyridonecarboxylic acids and naphthyridine derivatives as antibacterial agents, with various analogues being prepared and assessed for their efficacy against bacterial pathogens. For instance, the synthesis of 7-substituted 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and their analogues highlighted their significant antibacterial potential, making them subjects of further biological studies (Egawa et al., 1984).

Eigenschaften

IUPAC Name |

N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O2/c1-2-22-15-10(4-3-7-20-15)8-12(17(22)24)16(23)21-14-9-11(18)5-6-13(14)19/h3-9H,2H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBBMTUJQCHOBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)

![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2508592.png)

![N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2508594.png)

![2-[Cyclopropylmethyl-[1-(1-methoxypropan-2-yl)pyrazol-3-yl]amino]ethanesulfonyl fluoride](/img/structure/B2508596.png)

![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508597.png)

![1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2508600.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2508601.png)